Product packaging for 3-tert-Butoxyphenol(Cat. No.:CAS No. 69374-70-5)

3-tert-Butoxyphenol

Cat. No.: B3386035
CAS No.: 69374-70-5
M. Wt: 166.22 g/mol
InChI Key: ZTMXCTDRYVPSDS-UHFFFAOYSA-N
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Description

3-tert-Butoxyphenol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is characterized by a phenol group substituted with a tert-butoxy group at the meta position. The compound has a calculated logP of 2.57, indicating moderate lipophilicity, and a polar surface area of 29.46 Ų . Physically, it has been described as a clear liquid that can range from colorless to light orange or yellow . It has a boiling point of approximately 269 °C and a specific gravity of 1.05 at 20°C . As a phenolic ether, this compound is of significant interest in chemical research and development. Its structure, featuring a sterically hindered tert-butoxy group, makes it a valuable intermediate in organic synthesis and materials science. Researchers may explore its potential as a building block for developing more complex molecules, such as antioxidants or specialty polymers. The compound's properties also suggest potential applications in the study of antioxidant mechanisms, where the phenolic group can donate a hydrogen atom to neutralize free radicals . The tert-butyl group provides steric hindrance that can enhance the stability of the resulting phenoxyl radical, a key characteristic of effective phenolic antioxidants . Handling should be performed with appropriate safety measures. The compound may cause skin irritation and serious eye irritation . This product is intended for Research Use Only and is not classified as a drug, approved for food use, or intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B3386035 3-tert-Butoxyphenol CAS No. 69374-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMXCTDRYVPSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502091
Record name 3-tert-Butoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69374-70-5
Record name 3-tert-Butoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 3 Tert Butoxyphenol Reactivity and Transformations

Radical Reactions Involving tert-Butoxyphenols

The reactivity of tert-butoxyphenols in radical-mediated processes is a critical area of study, particularly concerning their roles as antioxidants. The mechanisms underpinning these reactions involve the transfer of a hydrogen atom to neutralize free radicals, the kinetics of these interactions, and the subsequent formation and stabilization of phenoxyl radicals.

The principal mechanism by which phenolic compounds, including 3-tert-butoxyphenol, exert their antioxidant effect is through Hydrogen Atom Transfer (HAT). In this process, the phenol (B47542) donates its weakly bonded hydroxyl hydrogen atom to a reactive free radical (R•), effectively neutralizing it and terminating radical chain reactions. The phenol itself is converted into a more stable phenoxyl radical (ArO•).

The efficacy of a phenolic antioxidant is largely determined by the bond dissociation free energy (BDFE) or bond dissociation enthalpy (BDE) of its phenolic O-H bond. A lower BDFE value indicates a weaker O-H bond, which facilitates a faster HAT reaction. The substituents on the aromatic ring significantly influence the O-H BDFE. Electron-donating groups, such as the tert-butoxy (B1229062) group, generally lower the BDFE by stabilizing the resulting phenoxyl radical through resonance or inductive effects, thereby enhancing the antioxidant capacity.

Research on various substituted phenols provides insight into these relationships. For instance, studies on 2,6-di-tert-butyl-4-substituted phenols demonstrate how the electronic nature of the para-substituent modulates the O-H BDFE. This data is crucial for predicting the HAT activity of other isomers like this compound.

Table 1: O-H Bond Dissociation Free Energies (BDFEs) for Selected Phenols in Toluene

Compound R-group at C4 BDFE (kcal mol⁻¹)
2,6-di-tert-butyl-4-methoxyphenol OMe 73.8 nih.gov
2,6-di-tert-butyl-4-phenylphenol Ph 76.7 nih.gov
2,4,6-tri-tert-butylphenol tBu 76.7 nih.gov
2,6-di-tert-butyl-4-(4'-nitrophenyl)phenol 4'-NO₂Ph 77.5 nih.gov

This interactive table illustrates the electronic effect of the para-substituent on the O-H bond strength in sterically hindered phenols.

The HAT process is a fundamental one-step transfer of a hydrogen atom (both a proton and an electron) from the phenol to a radical species. The primary driving force for this reaction is the relative bond dissociation energies of the bond being broken (phenolic O-H) and the bond being formed (R-H) mdpi.com.

Peroxyl radicals (ROO•) are key intermediates in autoxidation processes, which contribute to the degradation of organic materials, including lipids in foods and polymers. Phenolic antioxidants inhibit autoxidation by rapidly trapping these peroxyl radicals. The rate constant of the reaction between a phenol and a peroxyl radical (k_inh) is a direct measure of its antioxidant effectiveness.

The general reactions involved in inhibited autoxidation are:

Initiation: Formation of an initial radical R•.

Propagation: R• + O₂ → ROO• and ROO• + RH → ROOH + R•

Inhibition: ROO• + ArOH → ROOH + ArO•

The t-butoxy radical is often used in studies to model the reactivity of other alkoxy and peroxy radicals cdnsciencepub.com. It can abstract a hydrogen atom to form t-butanol or undergo decomposition (β-scission) to yield acetone and a methyl radical cdnsciencepub.commdpi.comprinceton.edu. The ratio of t-butanol to acetone produced provides a measure of the relative rates of hydrogen abstraction from different substrates, including phenols cdnsciencepub.com.

Upon donating a hydrogen atom, a phenol is converted into a phenoxyl radical scholaris.canist.gov. The stability of this radical is paramount for an effective antioxidant. A stable phenoxyl radical is less likely to initiate new radical chains, ensuring that the antioxidant acts as a true terminator of the oxidation process.

The stability of phenoxyl radicals is primarily achieved through two mechanisms:

Steric Hindrance: Bulky substituents, particularly at the ortho positions relative to the oxygen atom, physically block the radical center. This steric shield prevents the radical from dimerizing or reacting with other molecules, thus increasing its lifetime. The 2,4,6-tri-tert-butylphenoxyl radical is a classic example of a highly stable, isolable radical due to the significant steric protection afforded by the three tert-butyl groups nih.govresearchgate.netsemanticscholar.org.

Electronic Delocalization: The unpaired electron of the phenoxyl radical is not localized on the oxygen atom but is delocalized into the π-system of the aromatic ring. The spin density is highest at the oxygen and at the ortho and para positions scholaris.ca. Substituents that can participate in this delocalization, such as other aromatic rings or groups with lone pairs, can further stabilize the radical nih.govscholaris.ca.

For this compound, the resulting phenoxyl radical would be stabilized by the resonance-donating effect of the tert-butoxy group's oxygen atom. Although the tert-butoxy group is not directly ortho or para to the phenoxyl oxygen, its electronic influence would still contribute to the delocalization and stability of the radical intermediate. While most phenoxyl radicals are transient species, those with sufficient steric hindrance can be stable enough to be isolated and characterized under anaerobic conditions nih.gov.

Electrophilic and Nucleophilic Aromatic Substitutions on the this compound Core

The substitution patterns on the this compound ring are governed by the combined electronic and steric influences of the hydroxyl (-OH) and tert-butoxy (-OC(CH₃)₃) groups.

Both the hydroxyl and tert-butoxy groups are activating substituents in electrophilic aromatic substitution (EAS). They donate electron density to the aromatic ring via resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) and increasing the reaction rate compared to benzene (B151609). Both groups are ortho-, para-directors.

In this compound, the directing effects of the two groups are as follows:

Hydroxyl Group (at C1): Strongly activating, directs incoming electrophiles to positions C2, C4, and C6.

tert-Butoxy Group (at C3): Activating, directs incoming electrophiles to positions C2, C4, and C6.

The positions C2, C4, and C6 are therefore all electronically activated. However, the outcome of an EAS reaction will be determined by a combination of this electronic activation and steric hindrance.

Steric Hindrance: The tert-butyl group is exceptionally bulky nih.govchemrxiv.org. While the tert-butoxy group in this compound is not directly adjacent to all potential reaction sites, its size can still influence the regioselectivity. Substitution at C2 may be sterically hindered by the adjacent tert-butoxy group. Substitution at C4 is electronically favored by both groups and is sterically less hindered. Substitution at C6 is electronically favored but is ortho to the hydroxyl group. Therefore, for many electrophiles, substitution is most likely to occur at the C4 position, followed by the C6 position.

The electron-donating nature of the tert-butyl group via an inductive effect enhances the electron density on both the aromatic ring and the hydroxyl group, which can further stabilize the molecule nih.gov.

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction uses a "directing metalation group" (DMG) to coordinate with an organolithium base (e.g., n-butyllithium), guiding the deprotonation to an adjacent ortho position wikipedia.orgbaranlab.org. This creates a stabilized aryllithium intermediate that can then react with various electrophiles.

For phenols, the acidic hydroxyl proton would be immediately abstracted by the strong organolithium base. To utilize the hydroxyl group's directing ability, it must first be converted into a more robust DMG that is stable to the basic conditions, such as a carbamate (-OCONEt₂) or a methoxymethyl ether (-OMOM) uwindsor.canih.gov.

In the case of a suitably protected this compound derivative, the DMG at C1 would direct lithiation to the ortho positions, C2 and C6.

Regioselectivity: The choice between C2 and C6 would be influenced by the acidity of the respective protons and steric factors. The C2 proton is situated between the DMG and the tert-butoxy group, while the C6 proton is only adjacent to the DMG. The electron-donating tert-butoxy group at C3 would slightly decrease the acidity of the adjacent C2 proton. Furthermore, the steric bulk of the tert-butoxy group would likely hinder the approach of the organolithium base to the C2 position. Consequently, metalation is strongly favored to occur at the C6 position.

The general principle involves the interaction of the heteroatom in the DMG with the lithium of the organolithium reagent, which positions the base for deprotonation of the nearest ortho-proton wikipedia.org. This technique provides a highly regioselective alternative to classical electrophilic aromatic substitution wikipedia.org.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound involve transformations of the phenolic ring and its substituents, leading to a variety of products. The electron-rich nature of the aromatic ring makes it susceptible to oxidation, while the aromatic system can be reduced under specific catalytic conditions.

Oxidative coupling of phenols is a fundamental process for the formation of C-C and C-O bonds, leading to the synthesis of biphenols, polyphenols, and other complex structures. youtube.com This reaction proceeds through the generation of phenoxy radicals, which can then couple in various ways. The mechanism of oxidative coupling can be broadly categorized into several pathways, including radical-radical coupling and radical-neutral coupling. nih.gov

In the context of this compound, the initial step would involve a one-electron oxidation to form a 3-tert-butoxyphenoxy radical. This can be achieved using various oxidants, including metal-based catalysts (e.g., iron, copper, vanadium), photocatalysts, or enzymes like laccase. nih.govic.ac.uk Laccases, being copper-containing oxidoreductases, are particularly effective in catalyzing the oxidation of phenols using molecular oxygen as the oxidant. asm.org The enzymatic cycle involves the reduction of oxygen to water with the concomitant oxidation of four substrate molecules. asm.org

The resulting 3-tert-butoxyphenoxy radical is a resonance-stabilized species with spin density distributed across the oxygen atom and the ortho and para positions of the aromatic ring. The subsequent coupling of these radicals can lead to the formation of dimers and polymers. The regioselectivity of the coupling (i.e., ortho-ortho, ortho-para, para-para C-C coupling, or C-O coupling) is influenced by the steric hindrance imposed by the tert-butoxy group and the reaction conditions.

While specific studies on the oxidative coupling of this compound are not extensively detailed in the reviewed literature, the general principles of phenol oxidative coupling are applicable. The bulky tert-butoxy group at the meta position would likely influence the regioselectivity of the coupling, potentially favoring positions with less steric hindrance. Laccase-catalyzed polymerization of phenolic compounds typically proceeds via the formation of phenoxy radicals, which then undergo non-enzymatic coupling to form oligomers and polymers. nih.gov This process has been observed for various phenolic substrates and is a plausible pathway for the polymerization of this compound.

The hydrogenation of phenols is a crucial industrial process for the synthesis of cyclohexanols and cyclohexanones, which are precursors to polymers like Nylon. sci-hub.box The reaction involves the reduction of the aromatic ring to a cyclohexane ring. The stereoselectivity of this reaction, leading to either cis or trans isomers of the corresponding substituted cyclohexanol, is highly dependent on the catalyst and reaction conditions.

A study on the hydrogenation of m-tert-butylphenol, a constitutional isomer of this compound, demonstrated the influence of the catalyst on the diastereomeric ratio of the resulting 3-tert-butylcyclohexanol. sci-hub.box When using a rhodium-based catalyst, a cis:trans ratio of 66:34 was obtained, whereas a palladium on alumina catalyst significantly favored the formation of the cis isomer with a 91:9 ratio. sci-hub.box In contrast, the hydrogenation of p-tert-butylphenol over a ruthenium on carbon catalyst has been reported to yield predominantly the trans isomer of 4-tert-butylcyclohexanol. researchgate.net

These findings highlight the nuanced control that can be exerted over the stereochemical outcome of phenol hydrogenation by selecting the appropriate catalytic system. The hydrogenation of this compound would be expected to yield 3-tert-butoxycyclohexanol, with the ratio of cis and trans isomers being dependent on the chosen catalyst and reaction parameters such as hydrogen pressure and temperature.

Table 1: Catalyst and Diastereomeric Ratio in the Hydrogenation of Related tert-Butylphenols
SubstrateCatalystProductDiastereomeric Ratio (cis:trans)Reference
m-tert-Butylphenol[Rh(COD)Cl]₂3-tert-Butylcyclohexanol66:34 sci-hub.box
m-tert-Butylphenol5 wt % Pd/Al₂O₃3-tert-Butylcyclohexanol91:9 sci-hub.box
p-tert-ButylphenolRuthenium on Carbon4-tert-ButylcyclohexanolPredominantly trans researchgate.net

ipso-Substitution Mechanisms in the Degradation of Alkoxyphenols

ipso-Substitution is a significant mechanism in the biodegradation of substituted aromatic compounds, including alkoxyphenols. This pathway involves the enzymatic hydroxylation of the aromatic ring at the carbon atom that bears a substituent (the ipso-position), leading to the displacement of that substituent. asm.orgnih.gov

The degradation of 4-tert-butoxyphenol by the bacterium Sphingobium xenophagum Bayram has been shown to proceed via an ipso-substitution mechanism. asm.orgresearchgate.net The process is initiated by an ipso-hydroxylation, where a hydroxyl group is introduced at the C4 position, which is bonded to the tert-butoxy group. This reaction is catalyzed by a monooxygenase and results in the formation of a hemiketal intermediate. nih.govasm.org

This hemiketal is unstable and spontaneously dissociates to yield p-benzoquinone and tert-butanol (B103910). nih.govasm.org The ether oxygen from the 4-tert-butoxyphenol is retained in the tert-butanol metabolite, which has been confirmed through ¹⁸O-labeling experiments. nih.govasm.org This finding is crucial as it elucidates that the oxygen atom incorporated into the alcohol metabolite originates from the ether linkage of the parent compound, not from water. The other product, p-benzoquinone, can then be further metabolized by the microorganism.

This ipso-substitution pathway provides an effective means for bacteria to cleave the ether bond of alkoxyphenols and detoxify such compounds. The mechanism is particularly relevant for the environmental fate of alkoxyphenols and highlights a key biochemical strategy for the degradation of xenobiotics. The ability of Sphingobium xenophagum Bayram to utilize 4-tert-butoxyphenol as a growth substrate underscores the efficiency of this metabolic pathway. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Tert Butoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For 3-tert-Butoxyphenol, ¹H NMR and ¹³C NMR are crucial for identifying its constituent protons and carbons, respectively.

Proton NMR spectroscopy is highly sensitive to the electronic environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its aliphatic tert-butyl group and the aromatic protons of the phenol (B47542) ring.

Aliphatic Protons: The nine equivalent protons of the tert-butyl group (-C(CH₃)₃) are expected to appear as a sharp singlet. Based on typical chemical shifts for tert-butyl groups adjacent to oxygen, this signal is anticipated in the range of δ 1.2–1.4 ppm . For instance, the methyl protons of tert-butanol (B103910) in CDCl₃ appear around δ 1.28 ppm sigmaaldrich.com.

Aromatic Protons: The benzene (B151609) ring of this compound possesses four protons. Due to the meta-substitution pattern (tert-butoxy group at position 3 and hydroxyl group at position 1), these protons are in different chemical environments. They are expected to resonate in the aromatic region, typically between δ 6.5–7.5 ppm . The signals will likely appear as complex multiplets due to spin-spin coupling between adjacent aromatic protons. The specific splitting patterns and chemical shifts will be influenced by the electron-donating nature of the hydroxyl and tert-butoxy (B1229062) groups.

Carbon-13 NMR spectroscopy provides information about the carbon backbone of a molecule. The ¹³C NMR spectrum of this compound is expected to reveal signals corresponding to the different types of carbon atoms present.

tert-Butyl Group:

The quaternary carbon atom of the tert-butyl group, directly attached to the oxygen atom, is expected to resonate in the δ 70–80 ppm range, characteristic of carbons bonded to oxygen in ether linkages.

The nine equivalent methyl carbons of the tert-butyl group are anticipated to appear as a singlet in the δ 28–30 ppm region.

Aromatic Carbons: The six carbon atoms of the benzene ring will exhibit signals in the aromatic region, generally between δ 110–165 ppm . Due to the substitution pattern, distinct signals are expected for:

The carbon bearing the hydroxyl group (C1), typically deshielded and appearing around δ 150–160 ppm docbrown.info.

The carbon bearing the tert-butoxy group (C3), also expected to be in a similar deshielded region, potentially around δ 155–165 ppm .

The remaining aromatic carbons (C2, C4, C5, C6) will appear as distinct signals in the δ 110–130 ppm range, with their precise positions influenced by the electronic effects of the substituents.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment/Description
tert-butyl CH₃1.2–1.4s9HAliphatic protons of the tert-butyl group
Aromatic H (C2)6.5–6.8m1HAromatic proton ortho to OH and meta to O-tBu
Aromatic H (C4)6.8–7.0m1HAromatic proton para to OH and ortho to O-tBu
Aromatic H (C5)7.0–7.2m1HAromatic proton meta to OH and ortho to O-tBu
Aromatic H (C6)7.2–7.4m1HAromatic proton ortho to OH and para to O-tBu
Phenolic OHVariablebr s1HHydroxyl proton, position depends on solvent/concentration

Note: Aromatic proton assignments are illustrative and may vary based on precise coupling constants and electronic effects.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)Assignment/Description
tert-butyl C(CH₃)₃70–80Quaternary carbon of the tert-butyl group
tert-butyl CH₃28–30Methyl carbons of the tert-butyl group
Aromatic C1 (attached to OH)150–160Ipso-carbon bearing the hydroxyl group
Aromatic C3 (attached to O)155–165Ipso-carbon bearing the tert-butoxy group
Aromatic C2110–120Aromatic carbon ortho to OH, meta to O-tBu
Aromatic C4120–130Aromatic carbon para to OH, ortho to O-tBu
Aromatic C5110–120Aromatic carbon meta to OH, ortho to O-tBu
Aromatic C6120–130Aromatic carbon ortho to OH, para to O-tBu

Note: Aromatic carbon assignments are indicative and based on typical substitution patterns.

Two-dimensional (2D) NMR techniques are invaluable for unequivocally assigning signals and confirming structural connectivity.

COSY (Correlation Spectroscopy): A COSY experiment reveals correlations between protons that are coupled to each other through bonds (typically ¹H-¹H coupling over two or three bonds). For this compound, a COSY spectrum would confirm the coupling patterns among the aromatic protons, allowing for their assignment relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for assigning specific proton signals to their corresponding carbon signals. For example, it would confirm which aromatic proton signals are attached to which aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C coupling). This is particularly useful for connecting different parts of the molecule. For this compound, HMBC could be used to confirm the attachment of the tert-butyl group to the aromatic ring by showing correlations between the tert-butyl methyl protons and the ipso-carbon (C3) of the aromatic ring, and between the aromatic protons and the quaternary carbon of the tert-butyl group. It would also help confirm the connectivity of the hydroxyl group to the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its structure through fragmentation patterns.

Different ionization methods in MS yield distinct types of data.

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, often leading to extensive fragmentation acdlabs.comsigmaaldrich.commsu.edu. For this compound (C₁₀H₁₄O, molecular weight 150.22 g/mol ), EI would typically produce a molecular ion peak [M]⁺ at m/z 150 . Common fragmentation pathways for such a molecule include:

Loss of a methyl radical (CH₃): [M - 15]⁺, resulting in a fragment at m/z 135 .

Loss of the tert-butyl radical ((CH₃)₃C): [M - 57]⁺, yielding a fragment at m/z 93 .

Cleavage of the C-O bond in the ether linkage.

Loss of water (H₂O) from the phenolic hydroxyl group: [M - 18]⁺, resulting in a fragment at m/z 132 .

Loss of CO from the phenolic ring, [M - 28]⁺, at m/z 122 .

Loss of COH, [M - 29]⁺, at m/z 121 . The fragmentation pattern provides a fingerprint that aids in structural confirmation.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces intact molecular ions with minimal fragmentation acdlabs.comsigmaaldrich.com. In positive ion mode, this compound would likely yield a protonated molecule [M+H]⁺ at m/z 151 . Adducts with common cations, such as sodium ([M+Na]⁺ at m/z 173 ), may also be observed, depending on the sample matrix and experimental conditions. ESI is particularly useful for determining the accurate molecular mass.

Table 3: Expected Mass Spectrometry (EI) Fragmentation for this compound

Ion TypeExpected m/zAssignment/Description
[M]⁺150Molecular ion
[M-CH₃]⁺135Molecular ion minus a methyl radical
[M-H₂O]⁺132Molecular ion minus water
[M-CO]⁺122Molecular ion minus carbon monoxide
[M-COH]⁺121Molecular ion minus a formyl radical
[M-C(CH₃)₃]⁺93Molecular ion minus a tert-butyl radical (or related fragment)
Fragment ions77Phenyl cation (loss of C(CH₃)₃O)
Fragment ions57tert-Butyl cation (C(CH₃)₃⁺)
Fragment ions43Propyl cation (C₃H₇⁺) or related fragment

Note: The relative intensities of these fragments would depend on the stability of the resulting ions and the specific experimental conditions.

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion or a protonated molecule) and fragmenting it further to analyze the resulting product ions. This technique provides more detailed structural information by elucidating specific fragmentation pathways acdlabs.comnih.gov. For this compound, an MS/MS experiment on the [M+H]⁺ ion (m/z 151) could reveal characteristic fragment ions resulting from the loss of specific neutral molecules or radical fragments, thereby confirming the presence and connectivity of the tert-butyl and hydroxyl groups to the aromatic core. For example, observing fragments corresponding to the loss of C₄H₉ (tert-butyl group) or CH₃ from the [M+H]⁺ ion would support the proposed structure.

Theoretical and Computational Chemistry Applied to Tert Butoxyphenols

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for determining the electronic structure and inherent properties of molecules. These methods allow for the precise modeling of electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method that calculates the electronic structure of a many-electron system. It is particularly effective for optimizing molecular geometries to their lowest energy states and for determining fundamental energetic properties. For 3-tert-butoxyphenol, DFT calculations, typically employing functionals such as B3LYP with basis sets like 6-31G(d) or 6-311G**, can yield crucial information. These calculations predict optimized bond lengths, bond angles, and dihedral angles, thereby defining the molecule's three-dimensional structure. Furthermore, DFT provides the total electronic energy, which is fundamental for understanding molecular stability, and can also compute molecular properties like the dipole moment, indicating the molecule's polarity. While specific optimized geometric parameters, total energies, and dipole moments for this compound were not detailed in the reviewed literature, these calculations are standard practice for characterizing substituted phenols and provide essential data for further computational analyses researchgate.netjmaterenvironsci.comnrel.gov.

Table 1: General DFT Calculated Properties for Substituted Phenols

PropertyTypical MethodSignificanceReference(s)
Molecular GeometryB3LYP/6-31G(d)Defines spatial arrangement, influences electronic distribution and reactivity researchgate.netjmaterenvironsci.com
Total EnergyB3LYP/6-31G(d)Ground state stability, thermodynamic considerations researchgate.netjmaterenvironsci.com
Dipole MomentB3LYP/6-31G(d)Molecular polarity, influences intermolecular interactions and solubility researchgate.netjmaterenvironsci.com
Electronic Descriptors (e.g., Mulliken charges)DFT calculationsDistribution of electron density across atoms, influencing reactivity researchgate.netjmaterenvironsci.comnrel.gov

Frontier Molecular Orbital (FMO) theory, a concept pioneered by Fukui, highlights the critical role of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in determining a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as a key indicator of a molecule's kinetic stability and its propensity to undergo chemical reactions. A smaller HOMO-LUMO gap generally correlates with higher reactivity, as less energy is required for electron excitation or transfer. DFT calculations are routinely used to determine these frontier orbital energies. For phenols, FMO analysis helps predict sites susceptible to electrophilic or nucleophilic attack and provides insights into charge transfer processes within the molecule researchgate.netresearchgate.netmalayajournal.orgufla.br. While specific HOMO and LUMO energy values for this compound were not detailed, this analysis is crucial for understanding its chemical behavior.

Table 2: General Frontier Molecular Orbital (FMO) Analysis for Substituted Phenols

PropertyTypical MethodSignificanceReference(s)
HOMO EnergyDFT (e.g., B3LYP/6-31G(d))Electron donor ability, site of electrophilic attack researchgate.netresearchgate.netmalayajournal.org
LUMO EnergyDFT (e.g., B3LYP/6-31G(d))Electron acceptor ability, site of nucleophilic attack researchgate.netresearchgate.netmalayajournal.org
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G(d))Chemical reactivity, kinetic stability researchgate.netresearchgate.netmalayajournal.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for all atoms in a system, MD simulations can provide detailed information about conformational changes, flexibility, and interactions with the surrounding environment, including solvents. For this compound, MD simulations could be employed to explore its various stable conformations in solution, understand how the tert-butoxy (B1229062) group influences its spatial arrangement, and detail its interactions with solvent molecules. Key metrics derived from MD include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability and atomic mobility dovepress.comiaanalysis.com. While specific MD studies focusing on this compound were not found in the provided literature, these simulations are standard for investigating the dynamic properties and solvation behavior of organic molecules nih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical correlations between the chemical structure of a molecule and its biological activity or physical property. For phenolic compounds, QSAR models have been developed to predict various properties, including toxicity and reactivity, by relating them to molecular descriptors nih.govnih.govut.ac.ir. Descriptors commonly used for phenols include physicochemical properties such as the octanol-water partition coefficient (LogP), which quantifies hydrophobicity, and topological descriptors that capture molecular size and connectivity. Electronic descriptors, such as Hammett constants and DFT-derived properties (e.g., HOMO energy, dipole moment), are also vital for understanding substituent effects. The tert-butoxy group, being sterically bulky and electron-donating, significantly influences these descriptors. For instance, the para-tert-butoxy substituent has a Hammett sigma value (σ_para) of -0.13 ± 0.03, indicating its electron-donating capacity sfu.ca. Computational data for 3-(tert-Butyl)phenol (an isomer of this compound) includes a LogP of 2.6897, a Topological Polar Surface Area (TPSA) of 20.23, one hydrogen bond donor, and one hydrogen bond acceptor chemscene.com. These descriptors are crucial for building predictive QSAR models for this compound and related compounds researchgate.netjmaterenvironsci.comut.ac.irualberta.ca.

Table 3: Key QSAR Descriptors for this compound and Related Phenols

DescriptorDescription/RelevanceValue for this compound (or analogous)Source(s)
LogPOctanol-water partition coefficient (hydrophobicity)2.6897 chemscene.com
TPSATopological Polar Surface Area (polarity)20.23 chemscene.com
H-Bond DonorsNumber of hydrogen bond donors1 chemscene.com
H-Bond AcceptorsNumber of hydrogen bond acceptors1 chemscene.com
σ_para (Hammett)Electronic substituent constant (para position)-0.13 ± 0.03 (indicative) sfu.ca
Molecular Complexity (FMF)Descriptor of molecular complexity/sizeNot specified researchgate.netresearchgate.net
Topological DiameterDescriptor of molecular size/shapeNot specified researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry also plays a vital role in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can aid in experimental characterization. Furthermore, DFT calculations are extensively used to map out reaction pathways, identify transition states, and calculate activation energies for chemical transformations. For phenols, studies have utilized DFT to investigate reaction mechanisms, such as ozonation pathways, providing detailed insights into intermediate species and product formation nrel.govacs.orgrsc.org. Molecular Electrostatic Potential (MEP) surface analysis, often performed alongside FMO calculations, can also visually identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), thereby predicting potential reaction centers within the molecule malayajournal.org.

Compound Name List:

this compound

Applications of Tert Butoxyphenol Derivatives in Chemical Synthesis and Materials Science

Role as Intermediates in Fine Chemical Synthesis

3-tert-Butoxyphenol can serve as a valuable intermediate in the synthesis of more complex organic molecules. The tert-butyl ether group offers a protected hydroxyl functionality that can be selectively deprotected under acidic conditions, revealing a reactive phenol (B47542). This characteristic is particularly useful in multi-step syntheses where precise control over functional group reactivity is required.

Solid-Phase Synthesis Linkers (using analogous o-hydroxyphenyl esters)

A significant application highlighted in the search results involves the use of tert-butoxyphenol derivatives as "safety catch" linkers in solid-phase synthesis acs.orgresearchgate.netacs.orgnih.govfigshare.comresearchgate.net. Specifically, 2-tert-butoxyphenol (B2420153) (an isomer of the requested compound) has been used to create resins where the tert-butyl group protects a phenolic ester. This ester is stable under various reaction conditions, allowing for complex chemical manipulations on the solid support. Upon treatment with acid (e.g., trifluoroacetic acid), the tert-butyl group is cleaved, unmasking a highly reactive o-hydroxyphenyl ester. This activated ester then readily reacts with nucleophiles, releasing the synthesized product from the resin acs.orgresearchgate.netacs.orgfigshare.com. This strategy is valuable for synthesizing libraries of compounds and for creating molecules that require specific cleavage conditions. The kinetic studies show that the tert-butoxyphenyl ester is significantly more stable to nucleophilic attack than the corresponding deprotected phenol ester acs.orgresearchgate.netacs.orgfigshare.com.

Compound List

this compound

2-tert-Butoxyphenol

4-tert-Butoxyphenol

3-tert-Butylphenol (B181075)

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (AO1010)

Tris(2,4-di-tert-butylphenyl) phosphite (B83602) (AO168)

3,5-di-tert-butyl-4-hydroxybenzoic acid

4-hydroxy-2,2,6,6-tetramethylpiperidine (TMP)

4-hydroxy-1,2,2,6,6-pentamethylpiperidine (PMP)

4-amino-2,2,6,6-tetramethylpiperidine (B32359) (ATP)

4-N-butyl-amino-2,2,6,6-tetramethylpiperidine (BATP)

4-hydroxy-2,2,6,6-tetramethyl-piperidin-N-oxyl (N-oxyl)

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-methylbenzene (AO-13)

Tris(2,4-di-tert-butylphenyl) phosphate (B84403) (PS-2)

2,4-Di-tert-butylphenol

2-tert-butyl-4-methylphenol (B42202)

4-methoxyphenol (B1676288)

It appears that there is a lack of specific scientific literature detailing the applications of "this compound" within the contexts of "Safety Catch" Linker Systems and Activation Mechanisms, Chemical Library Generation using Phenolic Linkers, or Applications in Fluorous Tag Methodologies.

Extensive searches did not yield any direct mentions or studies of "this compound" in relation to these specific areas. The available research prominently features "2-tert-butoxyphenol" in the development of "safety catch" linker systems for solid-phase synthesis, where it is utilized in the formation of the "BuPhe" resin. This linker system involves the tert-butyl group being removed by acid to unmask a reactive hydroxyphenyl ester, facilitating product cleavage from the solid support.

Similarly, while fluorous tag methodologies and chemical library generation using phenolic linkers are established fields, specific applications involving "this compound" were not found in the provided search results. The existing literature primarily focuses on other phenolic derivatives or different linker chemistries for these purposes.

Therefore, based on the available scientific information, it is not possible to generate a detailed article focusing solely on the applications of "this compound" within the specified sections of the outline.

Future Research Trajectories for 3 Tert Butoxyphenol Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods for 3-tert-butoxyphenol is a primary area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh conditions or produce significant waste. Green chemistry principles are central to the next generation of synthetic routes.

Key research directions include:

Catalytic Systems: The use of solid acid catalysts, such as zeolites (e.g., H-beta and H-Y), for the alkylation of phenols with tert-butyl alcohol or its equivalents presents a sustainable alternative to traditional methods. smolecule.com Future work should focus on developing highly active and selective catalysts that can operate under mild conditions with minimal byproduct formation. Research into hierarchical porous silica-alumina materials also shows promise for enhancing the tert-butylation of phenol (B47542). mdpi.com

Alternative Reagents: Investigating alternative tert-butylating agents that are more environmentally friendly and have higher atom economy is crucial. This includes exploring the use of reagents like di-tert-butyl dicarbonate (B1257347) with novel organocatalysts such as triphenylphosphine, which allows for chemoselective O-tert-butoxycarbonylation under neutral, solvent-free conditions. organic-chemistry.org

Flow Chemistry: The application of flow microreactor systems for the synthesis of related compounds, such as tertiary butyl esters, has demonstrated increased efficiency and sustainability compared to batch processes. rsc.org Adapting these technologies for the continuous production of this compound could offer significant advantages in terms of safety, scalability, and process control.

Electrochemical Methods: Electrochemical synthesis offers a green route for producing alkoxy-substituted phenols. For instance, the electrochemical oxidation of hydroquinone (B1673460) in the presence of alcohols can yield the corresponding monoalkyl ethers with high selectivity. researchgate.net Exploring similar electrochemical approaches for the synthesis of this compound could lead to more sustainable manufacturing processes.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Zeolite Catalysis Reusability, high selectivity, reduced wasteCatalyst deactivation, diffusion limitations for bulky molecules
Organocatalysis Metal-free, mild reaction conditions, high chemoselectivityCatalyst loading, separation and recycling
Flow Chemistry Enhanced safety, improved heat and mass transfer, scalabilityClogging, requirement for specialized equipment
Electrosynthesis Use of electrons as a clean reagent, mild conditionsElectrode material selection, control of side reactions, electrolyte choice

Advanced Mechanistic Studies on Specific Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing existing processes and designing new ones. Future research in this area will likely involve a combination of experimental and computational techniques.

Areas for advanced mechanistic investigation include:

Alkylation Mechanisms: Computational studies, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, have been used to investigate the tert-butylation of phenol over H-β zeolite. These studies suggest that the reaction can proceed through either a stepwise or a concerted mechanism. researchgate.netpsu.edu Further investigations are needed to elucidate the precise mechanism for the synthesis of the 3-isomer and to understand the factors that control regioselectivity.

Transition State Analysis: The use of computational methods like Density Functional Theory (DFT) is instrumental in modeling the transition states of reactions involving the tert-butoxy (B1229062) group. Such studies can provide valuable insights into the steric and electronic effects that govern reaction pathways and can help in the rational design of more efficient catalysts. For example, DFT calculations have been used to study the Kolbe-Schmitt reaction with di-tert-butylphenol as a reactant, providing insights into the reaction mechanism. researchgate.net

Radical Reactions: The phenolic hydroxyl group of this compound can participate in radical scavenging reactions. Mechanistic studies on the reactions of tert-butoxyl radicals with phenols have been conducted using techniques like photoacoustic calorimetry to determine reaction enthalpies in various solvents. canada.ca Further studies could explore the kinetics and mechanisms of antioxidant activity of this compound.

Exploration of New Applications in Emerging Technologies

While tert-butylated phenols are known for their use as antioxidants and stabilizers in fuels, lubricants, and polymers, the specific applications of this compound in emerging technologies remain largely unexplored. wikipedia.orgnih.gov

Future research should focus on:

Pharmaceutical and Agrochemical Synthesis: this compound can serve as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. smolecule.comthegoodscentscompany.com The bulky tert-butoxy group can impart unique properties to the final product, such as increased metabolic stability or altered receptor binding affinity.

Advanced Materials: The incorporation of the this compound moiety into polymers or other materials could lead to novel properties. For example, it could be used in the production of specialty resins, such as epoxy, polycarbonate, and phenolic resins, where it can act as a chain stopper or molecular weight modifier. bluelotuschem.com

Organic Electronics: Phenolic compounds have been investigated for their potential use in organic electronics. The specific electronic properties of this compound, influenced by the electron-donating tert-butoxy group, could make it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Potential Application AreaRationale for Use of this compound
Pharmaceuticals Building block for complex molecules, potential for enhanced biological activity
Agrochemicals Precursor for novel pesticides and herbicides with unique modes of action
Polymer Chemistry Monomer for specialty polymers, modifier for resin properties
Organic Electronics Potential as a component in organic semiconductor materials

Comprehensive Computational Modeling and Validation

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work, and accelerating the discovery of new materials and processes.

Future computational research on this compound should include:

Property Prediction: Using DFT and other computational methods to accurately predict various physicochemical properties of this compound, such as its bond dissociation energy, ionization potential, and electron affinity. These predicted properties can then be correlated with experimental data to validate the computational models.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity or toxicity of this compound and its derivatives. DFT-based descriptors have been used to model the acute toxicity of various phenols, including 3-tert-butylphenol (B181075). researchgate.net

Reaction Modeling: Simulating reaction pathways and calculating activation energies for various transformations of this compound. This can aid in the design of more efficient synthetic routes and in understanding potential degradation pathways.

Investigation of Environmental Transformation Pathways

Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. Alkylphenols, as a class, are known to be present in the environment and can be formed from the degradation of alkylphenol ethoxylates, which are widely used surfactants. nih.gov

Future research should investigate:

Biodegradation: Studies on the biodegradation of related compounds like 4-tert-butylphenol (B1678320) have shown that it is biodegradable under certain conditions. industrialchemicals.gov.au Research is needed to determine the biodegradability of this compound and to identify the microorganisms and enzymatic pathways involved in its degradation.

Photodegradation: The photodegradation of alkylphenols can occur in the presence of light. wikipedia.org Investigating the photodegradation of this compound in aqueous environments, including the identification of photoproducts and the determination of degradation kinetics, is an important area of research.

Abiotic Degradation: Other abiotic degradation processes, such as oxidation and hydrolysis, may also contribute to the transformation of this compound in the environment. For instance, sonochemical degradation has been shown to be effective for the degradation of alkylphenol ethoxylates and alkylphenols in water. acs.org The potential for these processes to transform this compound should be evaluated.

Partitioning and Transport: The physicochemical properties of this compound, such as its water solubility and octanol-water partition coefficient, will determine its partitioning behavior in the environment. thegoodscentscompany.com Multimedia partitioning models can be used to predict whether the compound will predominantly reside in water, soil, or air. industrialchemicals.gov.au

Environmental ProcessKey Research Questions
Biodegradation Is this compound readily biodegradable? What are the degradation pathways and products?
Photodegradation What is the rate of photodegradation in sunlight? What are the major photoproducts?
Abiotic Degradation Is it susceptible to oxidation or hydrolysis under typical environmental conditions?
Partitioning What is its potential for bioaccumulation in aquatic organisms? How does it partition between environmental compartments?

Q & A

Q. Table 1. Comparative Stability of this compound Under Accelerated Conditions

Condition (pH/Temp)Degradation Rate (k, day⁻¹)Major Degradation Products
pH 3, 40°C0.0021tert-Butanol, Resorcinol
pH 7, 60°C0.0058Phenolic dimers
pH 10, 25°C0.0015Oxidized quinones

Q. Table 2. Key Spectroscopic Signatures

TechniqueKey Peaks/Patterns
¹H NMRδ 1.3 (s, 9H, tert-butyl), δ 6.8 (m, aromatic)
IR3200 cm⁻¹ (O–H), 1250 cm⁻¹ (C–O–C)
HRMS[M+H]⁺ = 181.1234 (C₁₀H₁₄O₂)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.